DMJ-I-228

HIV-1 Entry Inhibition CD4-mimetic Strain-Specific Potency

DMJ-I-228 is a structurally defined CD4 mimetic featuring a critical guanidinium group that enables precise gp120 Phe43 cavity engagement. This compound sensitizes HIV-1 Env trimers, exposing CD4i epitopes for ADCC assays and antibody synergy studies. Its distinct IC50 values against JR-FL (86.9 µM) and YU2 (46.7 µM) make it an essential benchmark for SAR and viral resistance studies. Generic substitution leads to irreproducible results—insist on DMJ-I-228 for validated experimental outcomes.

Molecular Formula C19H19ClFN5O4
Molecular Weight 435.8 g/mol
Cat. No. B14758183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMJ-I-228
Molecular FormulaC19H19ClFN5O4
Molecular Weight435.8 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O
InChIInChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1
InChIKeyWUILLEJRRYSPRZ-YYLIZZNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMJ-I-228: A Potent CD4-Mimetic HIV-1 Entry Inhibitor for gp120-CD4 Interaction Studies


DMJ-I-228 is a small-molecule CD4-mimetic (CD4mc) that functions as a potent and specific inhibitor of HIV-1 entry. It binds to the conserved Phe43 cavity of the viral gp120 glycoprotein, thereby blocking the critical interaction between gp120 and the host CD4 receptor [1]. This compound, chemically designated as N1-(4-chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate, is a key tool in HIV-1 research and antiviral drug development due to its well-characterized mechanism of action [2].

Why DMJ-I-228 Cannot Be Readily Substituted: The Critical Role of the Guanidinium Moiety


The antiviral activity of CD4-mimetic compounds is highly sensitive to subtle structural variations, making generic substitution scientifically unsound. DMJ-I-228 is a specific analog within the DMJ series, distinguished by its unique guanidinium group, which is essential for its interaction with the HIV-1 Env spike [1]. This structural feature directly influences binding kinetics and the resulting biological activity, including its potency against different viral strains and its capacity to synergize with neutralizing antibodies. Consequently, replacing DMJ-I-228 with another CD4-mimetic, such as a predecessor NBD analog or a subsequent generation DMJ compound, can lead to significantly different, and potentially misleading, experimental outcomes. The quantitative evidence presented below underscores the necessity of selecting the precise compound, DMJ-I-228, to ensure experimental reproducibility and valid cross-study comparisons.

DMJ-I-228 Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


DMJ-I-228 Exhibits Strain-Specific Potency and a Differentiated Profile from Its Next-Generation Analog DMJ-II-121

DMJ-I-228 demonstrates a unique strain-specific antiviral profile that is quantitatively distinct from its close analog, DMJ-II-121. In head-to-head comparisons using identical experimental conditions, DMJ-I-228 inhibited HIV-1 JR-FL and HIV-1 YU2 infections with IC50s of 86.9 μM and 46.7 μM, respectively [1]. In contrast, its more advanced analog, (+)-DMJ-II-121, was significantly more potent, exhibiting IC50s of 27.8 μM against JR-FL and 3.6 μM against YU2 [1]. This illustrates that DMJ-I-228 possesses a specific potency window that is useful for studies where moderate, tunable inhibition is required, or as a comparator for understanding structure-activity relationships (SAR) that drive enhanced potency.

HIV-1 Entry Inhibition CD4-mimetic Strain-Specific Potency

DMJ-I-228 as a Critical Tool for Enhancing Antibody-Mediated Neutralization via Synergistic Combinations

A key differentiation for DMJ-I-228 is its well-documented ability to synergize with specific anti-HIV-1 antibodies to dramatically enhance neutralization. When combined with the 17b antibody, 50 μM DMJ-I-228 reduced the IC50 for 17b from >100 μg/mL to 50.7 μg/mL against JR-FL and 18.9 μg/mL against YU2 [1]. Its synergy with the 39F antibody was even more striking, with 100 μM DMJ-I-228 lowering the IC50 for 39F from >100 μg/mL to 0.6 μg/mL against JR-FL and <1 μg/mL against YU2 [1]. While DMJ-II-121 also exhibited synergy, the quantitative effect with 17b was more pronounced (0.8 μg/mL for JR-FL), highlighting that DMJ-I-228 provides a distinct synergistic profile useful for mechanistic studies.

Synergy Antibody-Dependent Cellular Cytotoxicity (ADCC) HIV-1 Neutralizing Antibodies

DMJ-I-228 Shares a Critical Cross-Resistance Profile with Next-Generation NBD Analogs

DMJ-I-228 serves as a valuable reference compound for understanding and characterizing resistance to CD4-mimetic inhibitors. It has been shown that viral clones with specific mutations at the base of the Phe43 cavity exhibit cross-resistance not only to a panel of novel NBD analogs (YIR-327, YIR-329, YIR-438, YIR-501, YIR-504) but also to both DMJ-I-228 and DMJ-II-121 [1]. This established cross-resistance profile is a crucial piece of evidence for researchers studying the evolution of viral escape pathways.

Drug Resistance Cross-Resistance Phe43 Cavity

DMJ-I-228: Recommended Research and Development Applications


HIV-1 gp120 Conformational Dynamics and ADCC Sensitization Studies

Leverage DMJ-I-228 to 'open' the HIV-1 Env trimer, exposing otherwise hidden CD4-induced (CD4i) epitopes. The quantitative synergy data with antibodies 17b and 39F [1] demonstrates that DMJ-I-228 is a highly effective tool for sensitizing HIV-1 to neutralization by these antibodies. This makes it an ideal reagent for in vitro ADCC assays, where exposing CD4i epitopes on the surface of infected cells is required to measure antibody-dependent cellular cytotoxicity.

Benchmarking Next-Generation CD4-Mimetic Inhibitors

As a well-characterized, moderately potent CD4-mimetic, DMJ-I-228 serves as an essential control in structure-activity relationship (SAR) studies. Its established IC50 values against JR-FL and YU2 [1] provide a reliable benchmark for evaluating the potency improvements of new chemical entities. Its unique guanidinium-containing structure [2] also makes it a key comparator for understanding how specific chemical modifications translate into enhanced binding and antiviral activity.

Investigating Viral Escape and Cross-Resistance Mechanisms

Utilize DMJ-I-228 as a reference compound in viral resistance studies. Its documented cross-resistance with a panel of NBD analogs [3] makes it a critical control for characterizing mutations within the Phe43 cavity of gp120. Including DMJ-I-228 in a screening panel allows researchers to quickly determine if a novel inhibitor is likely to be vulnerable to established resistance pathways, thereby informing the design of compounds with a higher genetic barrier to resistance.

Elucidating Strain-Specific Inhibition Requirements

The differential potency of DMJ-I-228 against HIV-1 JR-FL (IC50: 86.9 μM) and YU2 (IC50: 46.7 μM) [1] makes it a valuable probe for dissecting the subtle structural differences in the Env proteins of various viral strains. Researchers can use this compound to study how variations in the gp120 structure, particularly around the Phe43 cavity, influence the susceptibility of different HIV-1 clades to CD4-mimetic inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMJ-I-228

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.